An In-depth Technical Guide on the History and Discovery of 4,4-Diphenylbutan-2-one
An In-depth Technical Guide on the History and Discovery of 4,4-Diphenylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Diphenylbutan-2-one, also known as benzhydrylacetone, is a ketone with a diphenylmethane moiety. This document provides a comprehensive overview of its history, discovery, and chemical properties. It includes detailed experimental protocols for its synthesis, a summary of its physical and spectroscopic data, and an exploration of its known applications. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development.
Introduction
4,4-Diphenylbutan-2-one is a chemical compound with the molecular formula C₁₆H₁₆O.[1][2] Its structure features a butanone backbone with two phenyl groups attached to the fourth carbon. This structure makes it a useful intermediate in organic synthesis. This guide will delve into the key aspects of this molecule, from its first synthesis to its modern applications.
History and Discovery
The first documented synthesis of 4,4-Diphenylbutan-2-one appears in a 1973 publication in The Journal of Organic Chemistry.[3] The work by H. O. House and his colleagues described a novel method for the alkylation of ketone enolates, which led to the preparation of this compound. While the primary focus of the paper was on the broader applications of this new synthetic methodology, it marks the formal entry of 4,4-Diphenylbutan-2-one into the chemical literature.
Physicochemical Properties
4,4-Diphenylbutan-2-one is a white to cream-colored crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O | [1][2] |
| Molecular Weight | 224.30 g/mol | [2] |
| CAS Number | 5409-60-9 | [3][4] |
| Melting Point | 44-51 °C | [4] |
| Boiling Point | 164.5-168 °C at 4-5 Torr | [4] |
| Appearance | White to cream crystals or powder | [4] |
Table 1: Physicochemical Properties of 4,4-Diphenylbutan-2-one
Synthesis
The seminal 1973 paper by House et al. provides a robust method for the synthesis of 4,4-Diphenylbutan-2-one. The overall reaction involves the conjugate addition of a diphenylmethyl group to an α,β-unsaturated ketone.
General Reaction Scheme
Figure 1: General synthesis of 4,4-Diphenylbutan-2-one.
Detailed Experimental Protocol (Based on House et al., 1973)
Materials:
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Diphenylmethane
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n-Butyllithium in hexane
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Tetrahydrofuran (THF), freshly distilled from sodium-benzophenone ketyl
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Methyl vinyl ketone, freshly distilled
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Diethyl ether
Procedure:
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A solution of diphenylmethane (1 equivalent) in dry THF is cooled to 0 °C under a nitrogen atmosphere.
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A solution of n-butyllithium in hexane (1.1 equivalents) is added dropwise with stirring. The resulting deep red solution is stirred at 0 °C for 30 minutes.
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The solution is then cooled to -78 °C, and a solution of freshly distilled methyl vinyl ketone (1.2 equivalents) in dry THF is added dropwise.
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The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
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The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with diethyl ether (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel or by recrystallization to afford 4,4-Diphenylbutan-2-one.
Spectroscopic Data
The structural characterization of 4,4-Diphenylbutan-2-one is supported by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl protons, a triplet for the methylene protons adjacent to the carbonyl group, and a triplet for the methine proton, along with multiplets for the aromatic protons. |
| ¹³C NMR | The carbon NMR spectrum will display a peak for the carbonyl carbon, the methyl carbon, the methylene carbon, the methine carbon, and distinct signals for the aromatic carbons. |
| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl group (C=O) is typically observed around 1715 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z 224, corresponding to the molecular weight of the compound. |
Table 2: Summary of Spectroscopic Data for 4,4-Diphenylbutan-2-one
Known Applications and Reactivity
4,4-Diphenylbutan-2-one serves as a versatile building block in organic synthesis. Its primary documented use is as a reagent in the synthesis of monofluorinated epoxides.[4][5] The presence of the ketone functionality and the diphenylmethyl group allows for a range of chemical transformations, including:
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Enolate formation and subsequent alkylation/acylation: The protons alpha to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles.
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Reduction of the ketone: The carbonyl group can be reduced to a secondary alcohol.
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Reactions involving the aromatic rings: The phenyl groups can undergo electrophilic aromatic substitution, although the substitution pattern will be influenced by the bulky alkyl substituent.
Figure 2: Reactivity map of 4,4-Diphenylbutan-2-one.
Biological Activity
To date, there is a lack of significant research into the biological activities of 4,4-Diphenylbutan-2-one itself. While related structures have been investigated for various pharmacological properties, this specific compound has not been a primary focus of drug discovery efforts. Future research may explore its potential as a scaffold for the development of new therapeutic agents.
Conclusion
4,4-Diphenylbutan-2-one, first reported in 1973, is a valuable synthetic intermediate. This guide has provided a detailed account of its history, synthesis, and chemical properties. While its direct biological applications remain unexplored, its utility in organic synthesis is well-established. This document serves as a foundational resource for researchers interested in the chemistry and potential applications of this diphenylmethane derivative.
